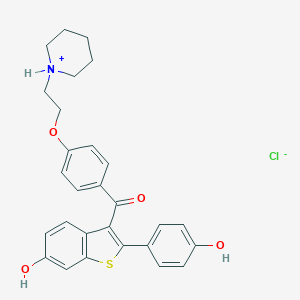

Raloxifene hydrochloride

Descripción general

Descripción

Raloxifene hydrochloride is a second-generation selective estrogen receptor modulator (SERM) approved for the prevention and treatment of osteoporosis in postmenopausal women. It exhibits tissue-specific estrogenic and anti-estrogenic effects:

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Hidrocloruro de Raloxifeno normalmente implica una acilación de Friedel-Crafts de clorhidrato de 4-[2-(1-piperidinil)etoxi]benzoil cloruro, seguida de la desprotección del grupo metanosulfonilo de 6-metilsulfoniloxi-2-[4-metilsulfoniloxi)fenil]benzotiofeno . Las condiciones de reacción incluyen el uso de disolventes y catalizadores apropiados para facilitar los pasos de acilación y desprotección.

Métodos de Producción Industrial: La producción industrial del Hidrocloruro de Raloxifeno implica la optimización de la ruta de síntesis para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores a gran escala, control preciso de la temperatura y técnicas de purificación como la cristalización y la filtración para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Hidrocloruro de Raloxifeno se somete a varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente sus propiedades farmacológicas.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo fenólicos, lo que lleva a la formación de derivados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados que pueden tener diferentes actividades farmacológicas .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Osteoporosis Treatment and Prevention

Raloxifene hydrochloride is predominantly prescribed for the prevention and treatment of osteoporosis in postmenopausal women. It enhances bone mineral density (BMD) and reduces the risk of vertebral fractures. Clinical studies have demonstrated that raloxifene effectively decreases the incidence of vertebral fractures by approximately 30-50% in this population, making it a key therapeutic option for managing osteoporosis .

2. Breast Cancer Risk Reduction

Raloxifene has also been investigated for its role in reducing the risk of invasive breast cancer in postmenopausal women. By acting as an estrogen antagonist in breast tissue, it lowers the risk of developing estrogen receptor-positive breast cancers. The MORE (Multiple Outcomes of Raloxifene Evaluation) trial highlighted its efficacy in reducing breast cancer incidence by about 76% among women with osteoporosis .

Innovative Formulations

1. Transdermal Delivery Systems

Recent research has focused on improving the bioavailability of raloxifene through novel drug delivery systems. A study developed optimized transfersomes for transdermal delivery, which significantly enhanced drug permeation compared to conventional liposomes. The optimized formulation showed a transdermal flux of 6.5 µg/cm²/hour and an entrapment efficiency of 91%, indicating a promising avenue for overcoming raloxifene's poor oral bioavailability (approximately 2%) .

2. Analytical Methods for Drug Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to analyze raloxifene concentrations in biological samples. These methods are crucial for pharmacokinetic studies and quality control during formulation development. For instance, an LC-UV method was validated to quantify raloxifene in rat plasma with a limit of quantification as low as 0.20 µg/mL, demonstrating high accuracy and specificity for pharmacokinetic applications .

Case Studies

1. Clinical Trials on Osteoporosis

The efficacy of raloxifene in treating osteoporosis has been substantiated through multiple clinical trials. One significant study involved over 7,700 postmenopausal women and concluded that raloxifene not only improved BMD but also had a favorable safety profile compared to hormone replacement therapy (HRT) .

2. Breast Cancer Prevention Trials

In the context of breast cancer prevention, the STAR (Study of Tamoxifen and Raloxifene) trial compared raloxifene with tamoxifen, another SERM. Results indicated that while both drugs were effective in reducing breast cancer risk, raloxifene was associated with fewer side effects related to endometrial cancer and thromboembolic events .

Summary Table: Key Applications of this compound

| Application | Details |

|---|---|

| Osteoporosis Treatment | Increases BMD; reduces vertebral fracture risk by 30-50% |

| Breast Cancer Prevention | Lowers risk of invasive breast cancer by approximately 76% |

| Transdermal Delivery | Optimized transfersomes enhance bioavailability; transdermal flux: 6.5 µg/cm²/hour |

| Analytical Methods | HPLC/LC-MS methods developed for quantifying drug levels; low limits of quantification achieved |

Mecanismo De Acción

El Hidrocloruro de Raloxifeno actúa como un modulador selectivo de los receptores de estrógeno al unirse a los receptores de estrógeno y ejercer efectos específicos del tejido . Actúa como un agonista estrogénico en los huesos, promoviendo la densidad ósea y reduciendo el riesgo de fracturas. En los tejidos mamarios y uterinos, actúa como un antagonista del estrógeno, reduciendo el riesgo de cánceres dependientes del estrógeno . Los objetivos moleculares incluyen los receptores de estrógeno, y las vías involucradas están relacionadas con el metabolismo óseo y la prevención del cáncer .

Compuestos Similares:

Tamoxifeno: Otro modulador selectivo de los receptores de estrógeno que se utiliza para el tratamiento del cáncer de mama.

Alendronato: Un bifosfonato que se utiliza para el tratamiento de la osteoporosis.

Fosamax: Un nombre comercial para el alendronato, también utilizado para la osteoporosis.

Comparación:

Hidrocloruro de Raloxifeno vs. Tamoxifeno: Ambos son SERM, pero el Hidrocloruro de Raloxifeno tiene un mejor perfil de seguridad con respecto al riesgo de cáncer uterino.

Hidrocloruro de Raloxifeno vs. Alendronato/Fosamax: Mientras que el Alendronato y el Fosamax son bifosfonatos que inhiben directamente la resorción ósea, el Hidrocloruro de Raloxifeno modula los receptores de estrógeno para lograr efectos similares.

El Hidrocloruro de Raloxifeno se destaca por su acción dual como agonista y antagonista del estrógeno, lo que lo convierte en un compuesto versátil tanto para el tratamiento de la osteoporosis como para la prevención del cáncer .

Comparación Con Compuestos Similares

Pharmacokinetics :

- Oral bioavailability is 2% due to extensive first-pass glucuronidation .

- Elimination half-life averages 32.5 hours , with a large volume of distribution (2348 L/kg) .

Clinical Efficacy :

- Increases lumbar spine BMD by 1.28% at 60 mg/day over three years .

- Reduces vertebral fracture risk but lacks long-term data on non-vertebral fractures or cardiovascular benefits .

Adverse Effects :

- Most common: Hot flashes (25% vs. 18% placebo) .

- Serious risks: Venous thromboembolism (3.1× increased risk) .

Raloxifene vs. Estrogen (HRT)

Mechanistic Insight : Raloxifene’s tissue selectivity avoids estrogen’s proliferative effects on breast/uterus, making it safer for long-term use in women with breast cancer concerns .

Raloxifene vs. Alendronate (Bisphosphonate)

Clinical Preference : Alendronate is preferred for high fracture risk due to superior efficacy, while raloxifene suits women with added breast cancer risk .

Raloxifene vs. Tamoxifen (SERM)

Mechanistic Divergence : Both are SERMs, but tamoxifen’s stronger estrogenic activity in the uterus increases endometrial risk, whereas raloxifene’s selectivity favors long-term osteoporosis management .

Formulation Advancements

- Oral Bioavailability: Raloxifene’s 2% bioavailability is lower than tamoxifen (~30%), prompting research into transdermal nanotransfersomes (160 μM permeation depth) to bypass first-pass metabolism .

- Solubility Enhancement : Hydroxypropyl-β-cyclodextrin increases solubility by 1.3–2.3× in buffered solutions, improving dissolution and bioavailability .

Actividad Biológica

Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer. Its biological activity is characterized by its dual role as an estrogen agonist and antagonist, depending on the target tissue. This article delves into the pharmacodynamics, mechanisms of action, clinical efficacy, and research findings related to this compound.

Raloxifene exerts its effects through selective binding to estrogen receptors (ERs), specifically ERα and ERβ. The binding affinity of raloxifene is comparable to that of estradiol, the primary circulating estrogen. Upon binding to these receptors, raloxifene induces conformational changes that facilitate the receptor's interaction with coactivators or corepressors, leading to tissue-specific responses:

- Agonistic Effects : Raloxifene acts as an agonist in bone tissue, promoting bone density and reducing turnover markers such as serum alkaline phosphatase and osteocalcin levels .

- Antagonistic Effects : In breast and uterine tissues, it functions as an antagonist, inhibiting estrogen-dependent cell proliferation and cytokine production, thereby reducing cancer risk .

Pharmacokinetics

The pharmacokinetic profile of raloxifene is notable for its low oral bioavailability due to extensive first-pass metabolism. Key parameters include:

- Absorption : Approximately 60% of raloxifene is absorbed from the gastrointestinal tract; however, the absolute bioavailability is only about 2% .

- Volume of Distribution : The volume of distribution ranges from 2348 L/kg to 2853 L/kg after single and multiple doses, indicating extensive tissue distribution .

- Half-Life : The plasma half-life averages between 27.7 hours and 32.5 hours, allowing for once-daily dosing .

Clinical Efficacy

Raloxifene has been shown to significantly impact bone health and cancer prevention:

- Osteoporosis Treatment : In clinical trials, raloxifene increased bone mineral density (BMD) and reduced fracture risk among postmenopausal women with osteoporosis .

- Breast Cancer Prevention : Studies indicate that raloxifene lowers the incidence of invasive breast cancer by approximately 76% in women at high risk for the disease .

Study on Bone Health

A randomized controlled trial involving postmenopausal women demonstrated that raloxifene administration resulted in a significant increase in BMD at the lumbar spine and hip after 12 months compared to placebo. The study reported a reduction in vertebral fractures by 30% among participants taking raloxifene .

Study on Breast Cancer

In a cohort study assessing breast cancer risk in women taking raloxifene versus those on placebo, results showed a marked decrease in the incidence of invasive breast cancer (1.2% vs. 0.3%) over three years, suggesting a protective effect attributed to its antagonistic action on breast tissue .

Adverse Effects

While generally well-tolerated, raloxifene can cause side effects including:

- Common Effects : Hot flashes, leg cramps.

- Serious Risks : Venous thromboembolism (VTE), which poses a significant concern for patients with a history of clotting disorders .

Research Findings

Recent studies have explored novel formulations to enhance the bioavailability of raloxifene:

- Nanotransfersomes : Research into nanocarrier systems for transdermal delivery has shown promise in improving absorption rates while minimizing gastrointestinal side effects .

- Glucuronidation Polymorphisms : Variants in UGT enzymes affecting glucuronidation pathways have been linked to differences in drug metabolism among individuals, impacting therapeutic outcomes .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Mechanism | SERM with agonistic/antagonistic properties |

| Bioavailability | ~2% |

| Volume of Distribution | 2348 - 2853 L/kg |

| Half-Life | 27.7 - 32.5 hours |

| Primary Uses | Osteoporosis treatment; breast cancer prevention |

| Common Side Effects | Hot flashes; leg cramps |

| Serious Risks | Venous thromboembolism |

Q & A

Q. Basic: What chromatographic parameters are critical for resolving Raloxifene HCl and its impurities in HPLC analysis?

Methodological Answer:

To ensure resolution ≥2.0 between Raloxifene HCl and its related compounds (e.g., Related Compound C), use a mobile phase of acetonitrile and phosphate buffer (33:67, pH 2.5) with a base-deactivated L7 column (4.6 mm × 15 cm, 3.5 µm). Maintain a flow rate of 1.5 mL/min, column temperature at 35°C, and UV detection at 280 nm. System suitability requires a tailing factor ≤2.0 and RSD ≤1.0% for peak area reproducibility .

Q. Basic: How does pH influence the solubility and stability of Raloxifene HCl?

Methodological Answer:

Solubility varies significantly with pH:

- pH 5 : 345.2 ± 15.6 µg/mL

- pH 7 : 13.3 ± 0.6 µg/mL

- pH 9 : 0.92 ± 0.015 µg/mL

- Unbuffered water : 627.4 ± 132.0 µg/mL .

Stability studies show hydrolysis rates increase with pH (e.g., 23.81% degradation at pH 9 after 5 days at 50°C). Use buffered solutions (pH ≤7) for formulation stability, and consider cyclodextrins (e.g., 10⁻³M HP-β-CD) to enhance solubility 1.3–2.3-fold in acidic media .

Q. Advanced: How can experimental design optimize LC method validation for impurity profiling?

Methodological Answer:

Employ Plackett-Burman design to assess robustness of LC parameters (e.g., mobile phase pH, column temperature, flow rate). This identifies critical factors affecting resolution and tailing. For example, validate the method by testing ±0.1 pH units and ±0.2 mL/min flow variations. Use a 12-run design to evaluate main effects and interactions, ensuring method resilience under routine conditions .

Q. Advanced: What formulation strategies improve Raloxifene HCl's bioavailability beyond oral delivery?

Methodological Answer:

- Transdermal transfersomes : Optimize using Box-Behnken design with phospholipids (Phospholipon® 90G), sodium deoxycholate, and sonication time. Achieve 91% entrapment efficiency and transdermal flux of 6.5 µg/cm²/h, enhancing skin permeation 6–9× compared to liposomes .

- Amorphous solid dispersions : Use miscibility analysis (e.g., Flory-Huggins theory) with polymers like HPMCAS. Molecular simulations predict hydrogen bonding between Raloxifene HCl and polymer, improving dissolution 3× in biorelevant media .

Q. Advanced: How to evaluate the environmental fate of Raloxifene HCl post-excretion?

Methodological Answer:

- Hydrolysis kinetics : At 25°C, calculate first-order rates (6.92 × 10⁻⁴/d at pH 5; half-life = 1,001 days) using buffer solutions. Measure degradation via UV-Vis (λmax = 287–297 nm) .

- Biodegradation : In sludge (0.47 g/L solids), observe rapid degradation (half-life = 7.17 h) via LC-MS. Use Freundlich isotherms to model adsorption (K = 2,000–3,000) in sewage treatment .

Q. Advanced: What mechanistic approaches elucidate drug-polymer interactions in solid dispersions?

Methodological Answer:

Combine molecular dynamics (MD) simulations and differential scanning calorimetry (DSC) to assess miscibility. For example, MD predicts hydrogen bonding between Raloxifene HCl and HPMCAS, validated by DSC showing a single glass transition temperature (Tg). Use multivariate analysis (e.g., PCA) to correlate solubility parameters (δ) with dissolution enhancement .

Q. Basic: How to quantify impurities in Raloxifene HCl using validated HPLC methods?

Methodological Answer:

Prepare a system suitability solution with Raloxifene HCl and Related Compound C (2 µg/mL each). Use a C18 column, mobile phase of 0.05M ammonium acetate (pH 4):acetonitrile (67:33), and UV detection at 289 nm. Validate linearity (r² ≥0.999) over 50–150% of target concentration, with LOD/LOQ ≤0.1% for impurities .

Q. Advanced: How do hydrolysis conditions affect Raloxifene HCl's degradation kinetics?

Methodological Answer:

Conduct accelerated stability studies at 50°C in buffers (pH 5–9). Use first-order kinetics to calculate rate constants (e.g., 7.66 × 10⁻³/d at pH 9). Monitor degradation products via LC-MS and assign structures using fragmentation patterns. Hydrolysis at pH 9 primarily cleaves the piperidinyl ethoxy side chain .

Propiedades

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVVCILCIUCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84449-90-1 (Parent) | |

| Record name | Raloxifene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034181 | |

| Record name | Raloxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82640-04-8 | |

| Record name | Raloxifene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82640-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raloxifene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RALOXIFENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RALOXIFENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Raloxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALOXIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F86W47BR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.